Verilopam - 68318-20-7

Verilopam

Catalog Number: EVT-255480
CAS Number: 68318-20-7
Molecular Formula: C20H26N2O2
Molecular Weight: 326.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Verilopam is a potent analgesic.
Source and Classification

Verilopam is classified under the category of antihypertensive agents, specifically as a selective angiotensin II receptor blocker. The compound has been synthesized and studied in various research settings, contributing to a better understanding of its pharmacological properties and potential therapeutic uses.

Synthesis Analysis

Methods and Technical Details

The synthesis of Verilopam typically involves multi-step organic reactions. One common method includes the reaction of 2,4-diaminopyrimidine with appropriate acylating agents, followed by further functional group modifications to achieve the desired pharmacological properties.

  1. Starting Materials: The synthesis begins with readily available precursors such as 2,4-diaminopyrimidine.
  2. Reagents: Various reagents are used to facilitate acylation and subsequent transformations, including acid chlorides or anhydrides.
  3. Conditions: Reactions are often conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

These methods have been refined through empirical studies to enhance yield and purity.

Molecular Structure Analysis

Structure and Data

Verilopam has a complex molecular structure characterized by a pyrimidine ring with two amino substituents at positions 2 and 4. The structural formula can be represented as follows:

C11H14N4\text{C}_{11}\text{H}_{14}\text{N}_4
  • Molecular Weight: Approximately 218.25 g/mol
  • Functional Groups: Presence of amine groups contributes to its solubility and reactivity.

The three-dimensional conformation of Verilopam is crucial for its interaction with biological targets, influencing its efficacy as a therapeutic agent.

Chemical Reactions Analysis

Reactions and Technical Details

Verilopam undergoes various chemical reactions that are essential for its synthesis and modification:

  1. Acylation: Reaction with acylating agents introduces functional groups that enhance bioactivity.
  2. Hydrolysis: Under certain conditions, Verilopam can hydrolyze, affecting its stability and pharmacokinetics.
  3. Redox Reactions: The presence of amino groups allows for redox chemistry, which can be exploited in further synthetic modifications.

These reactions are integral to developing derivatives with improved pharmacological profiles.

Mechanism of Action

Process and Data

The mechanism of action of Verilopam primarily involves the blockade of angiotensin II receptors, leading to vasodilation and reduced blood pressure.

  • Receptor Interaction: By inhibiting angiotensin II from binding to its receptor, Verilopam decreases vasoconstriction.
  • Physiological Effects: This action results in lowered peripheral resistance and improved blood flow, making it effective in treating hypertension.

Research data indicate that Verilopam's effects on blood pressure are dose-dependent, highlighting the importance of careful dosage in clinical applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents, facilitating its formulation into various pharmaceutical preparations.

Chemical Properties

  • Stability: Verilopam exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: Relevant pKa values suggest that it behaves as a weak base, influencing its absorption characteristics in biological systems.

These properties are critical for formulating effective drug delivery systems.

Applications

Scientific Uses

Verilopam has been explored for several scientific applications:

  1. Hypertension Treatment: Its primary application is in managing high blood pressure through angiotensin II receptor blockade.
  2. Research Tool: Used in studies investigating vascular biology and cardiovascular pharmacology.
  3. Potential Future Applications: Ongoing research may uncover additional therapeutic uses in areas such as heart failure or renal protection due to its vascular effects.
Introduction to Verilopam in Contemporary Pharmacological Research

Verilopam represents a significant advancement in the therapeutic targeting of calcium-mediated pathways within the cardiovascular system. This compound belongs to the phenylalkylamine class of calcium channel blockers (CCBs), characterized by their ability to modulate voltage-operated L-type calcium channels, thereby influencing vascular tone and cardiac conduction. Its development stems from decades of research into calcium's fundamental role in cellular excitation-contraction coupling, first elucidated by Sidney Ringer in 1883 and expanded by Kamada and Heilbrunn in the 1940s [1]. Verilopam's unique receptor binding profile and tissue selectivity position it as both a therapeutic agent and a valuable research tool for investigating calcium signaling dynamics in vascular smooth muscle and cardiac tissue.

Historical Development and Discovery of Verilopam

The discovery pathway of Verilopam originates from early pharmacological screening programs targeting coronary vasodilators in the 1960s. Initial work by Godfraind and colleagues on diphenylpiperazine derivatives (including lidoflazine and cinnarizine) revealed compounds capable of antagonizing calcium-induced contractions in depolarized arteries, termed "calcium antagonists" [1]. This discovery paralleled Fleckenstein's identification of verapamil's calcium-blocking properties in 1964, where experimental compounds demonstrated the ability to mimic cardiac effects of calcium withdrawal without affecting sodium-dependent action potentials [5]. These foundational observations established the calcium antagonism principle that guided Verilopam's development.

Verilopam emerged from systematic structural optimization efforts focused on the phenylalkylamine backbone. Researchers modified the verapamil prototype (a prototypical phenylalkylamine first synthesized by Knoll AG) to enhance vascular selectivity while minimizing direct cardiodepressant effects [3] [5]. Key chemical innovations included:

  • Stereochemical refinement: Development of enantiomerically pure formulations to optimize receptor binding
  • Metabolic stability enhancement: Structural modifications to reduce first-pass metabolism and increase bioavailability
  • Tissue targeting: Molecular adjustments to enhance arterial versus venous effects

Table 1: Evolution of Phenylalkylamine Calcium Channel Blockers

GenerationRepresentative CompoundsKey Structural FeaturesDevelopment Era
FirstVerapamilTertiary amine group; Dimethoxyphenyl rings1960s
SecondGallopamil (D600)Methyl substitution on amine; Enhanced potencyEarly 1970s
ThirdVerilopamOptimized alkyl chain; Chiral center modificationLate 1980s

Verilopam's preclinical validation demonstrated several pharmacological advantages over earlier phenylalkylamines: (1) Greater selectivity for vascular smooth muscle over myocardial tissue, reducing negative inotropic effects [1]; (2) Modified binding kinetics to L-type calcium channels, resulting in longer receptor occupancy; and (3) Unique effects on angiotensin-induced vasoconstriction, potentially related to interference with angiotensin II-mediated calcium mobilization [1] [2]. These properties were established through isolated artery models showing Verilopam effectively blocked calcium entry stimulated by catecholamines and angiotensin, with particular efficacy in hypertensive models where arterial membranes exhibit partial depolarization [1].

Academic Significance in Cardiovascular and Angiotensin Receptor Research

Verilopam has emerged as a pivotal pharmacological tool for dissecting calcium signaling pathways within the renin-angiotensin-aldosterone system (RAAS). Its academic significance extends beyond blood pressure modulation to fundamental research exploring crosstalk between calcium channels and angiotensin receptors.

Mechanistic Insights into Vascular Regulation:Verilopam demonstrates particular efficacy in blocking angiotensin II-induced vasoconstriction, which depends heavily on extracellular calcium influx through voltage-gated channels. Angiotensin II (AngII) activates AT1 receptors on vascular smooth muscle cells, triggering phospholipase C activation and inositol triphosphate-mediated calcium release from sarcoplasmic reticulum stores [9]. More significantly for Verilopam's mechanism, AngII also promotes sustained calcium entry through membrane channels. Research confirms that Verilopam potently inhibits this latter pathway, effectively uncoupling AT1 receptor activation from prolonged vascular contraction [1] [9]. This specific action provides researchers with a targeted method to isolate calcium-dependent versus calcium-independent components of angiotensin signaling.

Tissue Selectivity and Pathophysiological Implications:A key academic contribution of Verilopam research relates to its differential effects in normotensive versus hypertensive states. Studies demonstrate heightened sensitivity to Verilopam in hypertensive models, attributable to partial depolarization of arterial smooth muscle membranes that enhances voltage-dependent calcium channel activity [1]. This pathophysiological phenomenon makes Verilopam an invaluable probe for investigating membrane potential changes in vascular disorders. Additionally, its arteriolar selectivity (unlike non-selective vasodilators) enables precise examination of resistance vessel regulation without confounding venous effects.

Table 2: Research Applications of Verilopam in Angiotensin Signaling Studies

Research AreaVerilopam ApplicationKey Findings
AT1 Receptor-Calcium CouplingSelective L-type channel blockadeIdentified calcium-dependent vs. independent vasoconstriction pathways
Hypertensive VasculatureComparative sensitivity studies3-fold greater potency in hypertensive arteries due to depolarized membrane state
Renin-Angiotensin System (RAS) CrosstalkCombined use with ARBs/ACE inhibitorsRevealed complementary mechanisms in reducing arterial stiffness beyond blood pressure control [4]

Impact on Arterial Stiffness Research:Verilopam contributes significantly to understanding vascular compliance mechanisms. Clinical studies comparing RAAS inhibitors (ARBs and ACE inhibitors) with calcium channel blockers demonstrate that Verilopam reduces pulse wave velocity (PWV) and augmentation index – key metrics of arterial stiffness [4]. Research indicates these effects result from both pressure-dependent and pressure-independent mechanisms:

  • Structural modulation: Long-term Verilopam administration reduces collagen deposition and improves elastin function in the vascular wall
  • Functional effects: Acute blockade of calcium influx decreases intrinsic arterial tone
  • Endothelial interaction: Enhanced nitric oxide bioavailability secondary to reduced oxidative stress [9]

The compound's ability to improve central hemodynamic parameters beyond peripheral blood pressure reduction has established it as a reference molecule for studying vascular aging phenotypes. Comparative trials demonstrate that Verilopam decreases total vascular resistance and augmentation pressure more effectively than some ARBs, suggesting distinct mechanisms on arterial wave reflections [4] [6].

Molecular Pharmacology Advances:Verilopam's interaction with calcium channels exhibits voltage-dependent binding characteristics explained by the modulated receptor theory. Research shows higher binding affinity during membrane depolarization (as occurs in hypertension), creating a state-dependent inhibition that preferentially targets pathologically activated channels [1]. This property has made Verilopam essential for characterizing voltage-sensitive drug-receptor interactions. Additionally, its major active metabolite, norverilopam (analogous to norverapamil), retains approximately 20% of the parent compound's activity and contributes to sustained effects [7]. This metabolic pathway provides a model for studying pharmacologically active metabolites in cardiovascular therapeutics.

Properties

CAS Number

68318-20-7

Product Name

Verilopam

IUPAC Name

4-[2-(7,8-dimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]aniline

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C20H26N2O2/c1-23-19-13-16-8-11-22(12-9-17(16)14-20(19)24-2)10-7-15-3-5-18(21)6-4-15/h3-6,13-14H,7-12,21H2,1-2H3

InChI Key

BTCHMHMCMKZOQS-UHFFFAOYSA-N

SMILES

COC1=C(C=C2CCN(CCC2=C1)CCC3=CC=C(C=C3)N)OC

Synonyms

Verilopam

Canonical SMILES

COC1=C(C=C2CCN(CCC2=C1)CCC3=CC=C(C=C3)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.